2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The molecule features a thienopyrimidinone core substituted with a p-tolyl group at position 3 and a 2-oxo-2-phenylethylthio moiety at position 2. These substitutions likely influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-14-7-9-16(10-8-14)23-20(25)19-17(11-12-26-19)22-21(23)27-13-18(24)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBKHOYZCXOTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, characterized by its unique structural features that contribute to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C21H18N2O2S2
- Molecular Weight : 394.51 g/mol
- CAS Number : 332393-05-2
Biological Activities
The compound has shown promise in various biological activities, primarily due to its structural complexity and the presence of functional groups that enhance its reactivity and interaction with biological targets.
1. Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine Derivatives | Induction of apoptosis | Various | |
| 4-Thiazolidinone Derivatives | Anticancer via apoptosis | Breast Cancer |
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar compounds have been shown to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, a key player in inflammatory responses. This modulation can lead to decreased production of pro-inflammatory cytokines such as IL-1β.
Case Study: NLRP3 Inflammasome Inhibition
In a study involving a structurally related compound, it was found that oral administration significantly reduced colonic damage and inflammatory cell infiltration in DSS-induced colitis models. The mechanism was attributed to the inhibition of NLRP3 inflammasome activation.
Research Findings
Recent studies highlight the potential of this compound in various therapeutic areas:
- Antimicrobial Activity : Preliminary investigations suggest that thieno[3,2-d]pyrimidine compounds may exhibit antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of neurodegenerative diseases, indicating their potential use in treating conditions like Alzheimer's disease.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity or alter pharmacokinetic properties.
Synthetic Route Example
A common synthetic pathway includes:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the phenethyl thioether moiety.
- Functionalization at the p-tolyl position.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituents at positions 2 and 3 of the thienopyrimidinone core critically determine melting points, solubility, and synthetic yields. Below is a comparative analysis of key analogs:
Key Observations :
- Bulky aromatic substituents (e.g., phenylethylthio, p-tolyl) likely increase melting points due to enhanced intermolecular interactions, as seen in analogs like 2,6-bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (mp: 303–304°C) .
- Polar groups (e.g., piperazinyl, amino) improve aqueous solubility but may reduce synthetic yields due to purification challenges .
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer: Synthesis optimization involves adjusting reaction conditions such as temperature, solvent systems, and catalyst selection. For example:
- Reaction Time and Temperature: Prolonged reflux (e.g., 4–6 hours) in solvents like dioxane or DMF improves cyclization efficiency, as seen in analogous thieno[3,2-d]pyrimidinone syntheses .
- Catalysts: Acidic conditions (e.g., HCl) or Lewis acids (e.g., BF₃·SMe₂) enhance intermediate formation. Methylation with methyl iodide and K₂CO₃ achieved 48% yield in related compounds .
- Purification: Recrystallization (e.g., ethanol or benzene) or column chromatography resolves impurities. For example, recrystallization increased purity to >95% in structurally similar derivatives .
Table 1: Synthesis Optimization Parameters from Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Reflux in HCl, 4 hours | 61 | |
| Methylation | K₂CO₃, methyl iodide, RT | 48 | |
| Aldehyde Condensation | Piperidine catalyst, dioxane, reflux | 51–72 |
Q. What spectroscopic methods are recommended for structural characterization?
Methodological Answer: A combination of techniques ensures accurate structural elucidation:
- ¹H/¹³C NMR: Assigns proton environments and carbon frameworks. For example, δ 10.83 ppm (NH) and δ 2.80 ppm (CH₂) were critical for confirming substituents in a related thieno-pyrimidinone .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1720 cm⁻¹) .
- LC-MS: Monitors reaction progress and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Discrepancies between expected and observed data require cross-validation:
- Multi-Technique Validation: Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable). For example, HRMS confirmed the molecular ion of a related compound (C₁₃H₁₃N₄OS₂, m/z 305.0528) when NMR alone was insufficient .
- Isotopic Labeling: Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups) .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values to identify misassignments .
Q. What strategies improve regioselectivity in synthesizing thieno[3,2-d]pyrimidinone derivatives?
Methodological Answer: Regioselectivity is influenced by:
- Directing Groups: Electron-donating substituents (e.g., methoxy groups) on aryl aldehydes direct cyclization to specific positions .
- Steric Control: Bulky substituents (e.g., tert-butyldimethylsilyl) hinder undesired reaction pathways .
- Catalyst Choice: Piperidine promotes Knoevenagel condensation without side reactions, as shown in coumarin-fused derivatives .
Q. How should stability studies be designed for this compound under experimental conditions?
Methodological Answer: Stability assessments require stress testing:
- Thermal Stability: Reflux in solvents (e.g., dioxane, ethanol) for 4–6 hours to simulate reaction conditions .
- pH Sensitivity: Incubate in buffered solutions (pH 2–12) and monitor degradation via LC-MS .
- Light Sensitivity: Expose to UV/VIS light and track photolytic byproducts .
Table 2: Stability Testing Parameters
| Condition | Protocol | Analysis Method |
|---|---|---|
| Thermal | Reflux at 80°C, 6 hours | TLC/LC-MS |
| pH Variation | Incubation in pH 2–12 buffers, 24h | NMR/LC-MS |
| Photolysis | UV light (254 nm), 48 hours | HPLC |
Q. What are effective strategies for designing analogues to explore structure-activity relationships (SAR)?
Methodological Answer: SAR studies require systematic modifications:
- Core Modifications: Replace the p-tolyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) substituents .
- Side-Chain Variations: Modify the 2-oxo-2-phenylethylthio moiety with alkyl or heteroaryl groups .
- Biological Assays: Use enzyme inhibition assays (e.g., 17β-HSD2) or cytotoxicity screens (e.g., MTT assay) to link structural changes to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
